

Synthesis of 2-Amino-6-hydroxybenzoic Acid: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzoic acid

Cat. No.: B1282457

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For researchers, scientists, and drug development professionals, the synthesis of **2-Amino-6-hydroxybenzoic acid**, a valuable building block in medicinal chemistry and materials science, can be achieved through a reliable two-step process. This protocol outlines the synthesis of the precursor, 2-nitro-6-hydroxybenzoic acid, followed by its selective reduction to the desired product.

This application note provides detailed methodologies for the synthesis, purification, and characterization of **2-Amino-6-hydroxybenzoic acid**. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is included to facilitate understanding.

Data Summary

Step	Product	Starting Material	Reagents	Solvent	Yield (%)	Melting Point (°C)
1. Nitration	2-Nitro-6-hydroxybenzoic acid	2-Hydroxybenzoic acid (Salicylic acid)	Nitric acid, Sulfuric acid	Acetic anhydride	~60-70	164-166
2. Reduction (Catalytic Hydrogenation)	2-Amino-6-hydroxybenzoic acid	2-Nitro-6-hydroxybenzoic acid	Hydrogen gas, Palladium on carbon (Pd/C)	Ethanol	>90	Decomposes
2. Reduction (Alternative: SnCl ₂ /HCl)	2-Amino-6-hydroxybenzoic acid	2-Nitro-6-hydroxybenzoic acid	Stannous chloride dihydrate (SnCl ₂ ·2H ₂ O), HCl	Ethanol	High	Decomposes

Experimental Protocols

Step 1: Synthesis of 2-Nitro-6-hydroxybenzoic acid

This procedure details the nitration of salicylic acid to produce the key intermediate, 2-nitro-6-hydroxybenzoic acid.

Materials:

- 2-Hydroxybenzoic acid (Salicylic acid)
- Acetic anhydride
- Fuming nitric acid (d = 1.5 g/mL)
- Concentrated sulfuric acid
- Crushed ice

- Deionized water
- Ethanol

Procedure:

- In a flask equipped with a stirrer and maintained at a temperature below 10°C, dissolve 2-hydroxybenzoic acid in acetic anhydride.
- Slowly add concentrated sulfuric acid to the mixture while ensuring the temperature does not exceed 10°C.
- In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to acetic anhydride, also keeping the temperature below 10°C.
- Add the nitrating mixture dropwise to the salicylic acid solution over a period of approximately one hour, maintaining the reaction temperature between 0 and 5°C.
- After the addition is complete, continue stirring the reaction mixture at this temperature for an additional two hours.
- Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
- The precipitated yellow solid, 2-nitro-6-hydroxybenzoic acid, is collected by vacuum filtration.
- Wash the solid with cold deionized water until the washings are neutral to litmus paper.
- Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-nitro-6-hydroxybenzoic acid.
- Dry the purified product in a vacuum oven.

Step 2: Synthesis of 2-Amino-6-hydroxybenzoic acid

This section describes two effective methods for the reduction of the nitro group of 2-nitro-6-hydroxybenzoic acid to an amino group.

This is often the preferred method due to its high efficiency and clean reaction profile.^{[1][2]}

Materials:

- 2-Nitro-6-hydroxybenzoic acid
- Ethanol
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Celite or a similar filter aid

Procedure:

- Dissolve 2-nitro-6-hydroxybenzoic acid in ethanol in a hydrogenation vessel.
- Carefully add the 10% Pd/C catalyst to the solution.
- Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
- Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with a small amount of ethanol.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield **2-amino-6-hydroxybenzoic acid**.
- The product can be further purified by recrystallization if necessary.

This classical method is a reliable alternative to catalytic hydrogenation.[3]

Materials:

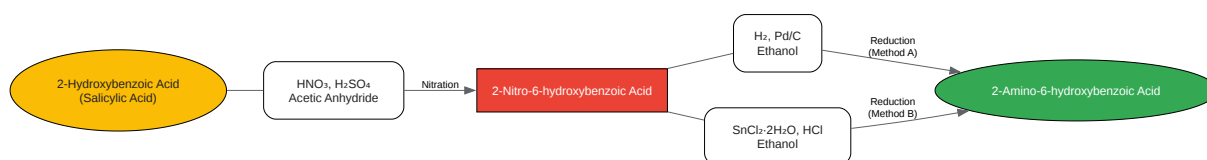
- 2-Nitro-6-hydroxybenzoic acid
- Ethanol
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate

Procedure:

- Suspend 2-nitro-6-hydroxybenzoic acid in ethanol in a round-bottom flask.
- Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
- Heat the reaction mixture to reflux with stirring.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution. A precipitate of tin salts will form.
- Extract the product into ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude **2-amino-6-hydroxybenzoic acid**.
- Purify the product by recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the synthesis process, the following diagrams have been generated using the DOT language.



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